Cas no 923756-50-7 ([(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate)

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate is a specialized organic compound featuring a thiazole carboxylate core functionalized with a 3-methylbutylamino group and a (1-cyanocyclopentyl)carbamoylmethyl ester. Its structural complexity suggests potential utility in medicinal chemistry or agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both cyano and carbamoyl groups enhances its reactivity, enabling selective modifications for targeted derivatives. The thiazole moiety may contribute to binding affinity in enzyme inhibition or receptor modulation. This compound’s well-defined stereochemistry and functional group diversity make it a valuable scaffold for research in drug discovery or material science. Proper handling and storage are recommended due to its reactive functional groups.
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate structure
923756-50-7 structure
Product Name:[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate
CAS No:923756-50-7
MF:C17H24N4O3S
MW:364.462462425232
CID:5990649
PubChem ID:8448006
Update Time:2025-11-01

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • [(1-cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate
    • AKOS033921859
    • EN300-26688633
    • 923756-50-7
    • Z24708276
    • [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate
    • Inchi: 1S/C17H24N4O3S/c1-12(2)5-8-19-16-20-13(10-25-16)15(23)24-9-14(22)21-17(11-18)6-3-4-7-17/h10,12H,3-9H2,1-2H3,(H,19,20)(H,21,22)
    • InChI Key: MESOPXLIUPVUQV-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)OCC(NC2(C#N)CCCC2)=O)N=C1NCCC(C)C

Computed Properties

  • Exact Mass: 364.15691181g/mol
  • Monoisotopic Mass: 364.15691181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 9
  • Complexity: 525
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 132Ų

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26688633-0.05g
[(1-cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate
923756-50-7 95.0%
0.05g
$212.0 2025-03-20

Additional information on [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate

Introduction to [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate (CAS No. 923756-50-7)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the domain of medicinal chemistry. One such compound, [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate, with the CAS number 923756-50-7, has garnered significant attention due to its unique structural features and potential therapeutic applications. This compound belongs to a class of heterocyclic derivatives that have been extensively studied for their pharmacological properties.

The molecular structure of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate incorporates several key functional groups that contribute to its biological activity. The presence of a cyanocyclopentyl moiety and a thiazole ring are particularly noteworthy. The cyanocyclopentyl group introduces a cyano group, which is known for its ability to participate in hydrogen bonding and influence the compound's solubility and reactivity. Meanwhile, the thiazole ring is a common structural motif in many bioactive molecules, often contributing to their interaction with biological targets.

In recent years, there has been a growing interest in thiazole derivatives due to their diverse pharmacological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific arrangement of atoms in [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate may contribute to its potential as a lead compound in drug discovery.

The compound's secondary amine functionality, represented by the [3-methylbutyl]amino group, adds another layer of complexity to its chemical behavior. Amines are well-known for their role as pharmacophores, often participating in crucial interactions with biological targets such as enzymes and receptors. The 3-methylbutyl chain provides steric bulk, which can influence the compound's binding affinity and selectivity.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Current research in medicinal chemistry increasingly focuses on designing molecules that can modulate specific biological pathways implicated in various diseases. The unique combination of functional groups in [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate makes it a promising candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, may be employed to construct the complex molecular framework efficiently. The use of chiral auxiliaries or asymmetric catalysis could also be explored to obtain enantiomerically pure forms of the compound, which is often crucial for pharmacological applications.

Evaluation of the pharmacological properties of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate typically involves both in vitro and in vivo studies. In vitro assays can provide initial insights into the compound's interaction with biological targets such as enzymes or receptors. These studies often utilize techniques like enzyme inhibition assays or receptor binding assays to determine the potency and selectivity of the compound.

In vivo studies are essential for assessing the efficacy and safety of potential drug candidates. Animal models can be used to evaluate the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profile. These studies help researchers understand how the compound behaves within a living organism and identify any potential adverse effects.

The development of new drugs is a complex process that requires extensive testing and regulatory approval before reaching clinical use. However, compounds like [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutil)amino]-1,3-thiazole-4-carboxylate represent significant progress in medicinal chemistry by providing novel scaffolds for drug discovery. Their unique structural features offer opportunities for designing molecules with improved therapeutic profiles.

The ongoing research into thiazole derivatives continues to expand our understanding of their potential applications in medicine. As new synthetic methods and analytical techniques become available, scientists can more effectively explore the structural diversity and biological activity of these compounds. This progress is crucial for addressing unmet medical needs and developing innovative treatments for various diseases.

In conclusion, [(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(3-methylbutil)amino]-1,3-thiazole-4-carboxylate (CAS No. 923756-50-7) is a fascinating chemical entity with significant potential in pharmaceutical research. Its unique molecular structure and functional groups make it an attractive candidate for further exploration as a lead compound in drug discovery efforts aimed at developing novel therapeutic agents.

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